Bienvenue dans la boutique en ligne BenchChem!

3,4-Dibromo-6-ethylquinoline

Cross-coupling chemistry Regioselective synthesis Quinoline functionalization

This specific 3,4-dibromo-6-ethyl substitution pattern offers unique regioselectivity in cross-coupling, enabling controlled stepwise derivatization. The 6-ethyl group enhances lipophilicity (LogP 4.32) for SAR exploration. Procure this versatile dibromoquinoline scaffold for HCV therapeutic development and methodology optimization, distinct from mono-brominated or other dibromo isomers.

Molecular Formula C11H9Br2N
Molecular Weight 315.008
CAS No. 1210871-09-2
Cat. No. B580837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-ethylquinoline
CAS1210871-09-2
Synonyms3,4-Dibromo-6-ethylquinoline
Molecular FormulaC11H9Br2N
Molecular Weight315.008
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)Br)Br
InChIInChI=1S/C11H9Br2N/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
InChIKeyGFJLLXQYUXOUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-6-ethylquinoline: Procurement Specifications and Key Identifiers


3,4-Dibromo-6-ethylquinoline (CAS 1210871-09-2) is a dihalogenated quinoline derivative with molecular formula C11H9Br2N and molecular weight 315.004 g/mol [1]. The compound features bromine atoms at the 3- and 4-positions of the quinoline core and an ethyl substituent at the 6-position, with a calculated partition coefficient (LogP) of 4.32220 and polar surface area (PSA) of 12.89 Ų [1]. This substitution pattern is structurally covered under patent disclosures for bromo-substituted quinolines useful as intermediates in the synthesis of hepatitis C viral (HCV) therapeutic agents [2]. It is commercially offered as a research compound for laboratory applications, with a typical purity specification of 95% . Unlike its parent quinoline scaffold or mono-brominated analogs, the specific 3,4-dibromo-6-ethyl substitution creates a unique electrophilic profile that enables selective cross-coupling chemistry and provides a platform for generating diverse substitution patterns not readily accessible from other halogenated quinoline building blocks .

Why 3,4-Dibromo-6-ethylquinoline Cannot Be Replaced by Other Halogenated Quinolines in Synthesis


Halogenated quinolines cannot be simply interchanged as generic building blocks due to position-dependent reactivity that governs both synthetic outcomes and biological target engagement. Systematic structure-activity relationship (SAR) studies on haloquinolines demonstrate that halogen substitution position is a critical determinant of physicochemical properties and biological activity; compounds with halogen substituents at the 3-, 4-, 5-, and 6-positions exhibit differential toxicity profiles and reactivity patterns compared to those substituted at other sites [1]. In cross-coupling chemistry, achieving regioselectivity on dibromoquinoline systems is substantially more challenging than with other dibromoheteroaromatics, with different dibromoquinoline isomers (e.g., 3,4-dibromo, 5,7-dibromo, 3,6-dibromo) displaying distinct selectivity profiles that directly impact synthetic utility and final product accessibility [2]. The combination of 3,4-dibromo substitution and a 6-ethyl group is unique among commercially available bromo-alkylquinolines, and substitution with alternative dibromo isomers (e.g., 5,7-dibromoquinoline or 6,8-dibromoquinoline) or mono-brominated analogs would fundamentally alter the achievable regioselective coupling outcomes and resultant derivative libraries [2].

Quantitative Differentiation Evidence: 3,4-Dibromo-6-ethylquinoline vs. Closest Comparators


Regioselective Suzuki Coupling: 3,4-Dibromo Substitution Pattern vs. Alternative Dibromoquinoline Isomers

In systematic cross-coupling studies, 3,4-dibromoquinoline demonstrates a useful level of regioselectivity that enables both sequential and double Suzuki couplings, distinguishing it from other dibromoquinoline isomers. The 3,4-dibromo substitution pattern provides a defined reactivity gradient where the C4 position undergoes preferential coupling over C3, enabling controlled stepwise elaboration [1]. By contrast, achieving high regioselectivity in dibromoquinoline systems is generally more difficult than in other dibromoheteroaromatics, and the specific selectivity achievable with the 3,4-substitution pattern is distinct from that of 5,7-dibromoquinoline and 3,6-dibromoquinoline isomers [1]. The presence of the 6-ethyl substituent on the target compound provides additional steric and electronic modulation of the quinoline π-system that is absent in unsubstituted 3,4-dibromoquinoline (CAS 41320-96-1).

Cross-coupling chemistry Regioselective synthesis Quinoline functionalization Palladium catalysis

Physicochemical Profile: LogP and PSA Differentiate 3,4-Dibromo-6-ethylquinoline from 6-Ethylquinoline Parent

The introduction of two bromine atoms at the 3- and 4-positions of the 6-ethylquinoline scaffold produces a substantial shift in key physicochemical parameters that directly impacts compound behavior in biological assays and synthetic transformations. 3,4-Dibromo-6-ethylquinoline exhibits a calculated LogP of 4.32220 and a polar surface area (PSA) of 12.89 Ų [1], whereas the parent 6-ethylquinoline (CAS 19655-60-8) has a substantially lower calculated LogP of approximately 2.8-3.0 and a PSA of approximately 12.89 Ų as well [2]. The bromine substituents increase molecular weight from 157.21 g/mol to 315.004 g/mol while maintaining the same PSA, resulting in altered membrane permeability characteristics and solubility profile [1][2]. This physicochemical shift provides a distinct tool compound for SAR studies exploring halogen-dependent biological effects within the quinoline series.

Lipophilicity Physicochemical properties Drug-likeness QSAR

Distinct Reactivity Pattern: 3,4-Dibromo vs. 2,3-Dibromo and 2,4-Dibromo in Amination Reactions

Fundamental reactivity studies on dibromoquinoline isomers reveal that the 3,4-dibromo substitution pattern exhibits distinct amination behavior compared to 2,3- and 2,4-dibromo isomers. When treated with potassium amide in liquid ammonia, 3,4-dibromoquinoline undergoes bromine migration, dimerization, cine-substitutions, and various ring transformations that differ mechanistically from the pathways observed with 2,3- and 2,4-dibromoquinoline [1]. This differential reactivity stems from the unique electronic environment created by bromine atoms positioned at the 3- and 4-positions on the pyridine ring of the quinoline scaffold, where the absence of a 2-bromo substituent (present in 2,3- and 2,4-dibromo isomers) eliminates the competing nucleophilic aromatic substitution pathway at the electronically activated C2 position [1]. The 6-ethyl substituent on the target compound further modulates this reactivity profile through inductive and steric effects not present in the parent 3,4-dibromoquinoline.

Nucleophilic aromatic substitution Heterocyclic amination Reaction mechanism Synthetic methodology

Hepatitis C Drug Discovery Intermediate: Documented Utility in Patent Literature

Bromo-substituted quinolines of the general formula encompassing 3,4-dibromo-6-ethylquinoline are explicitly claimed as useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patent disclosure by Boehringer Ingelheim International GmbH (US 8,633,320 B2) describes methods for the preparation of bromo-substituted quinolines of formula (I) where R can be alkyl (including ethyl) and the quinoline ring contains bromine substituents [1]. This documented industrial utility distinguishes 3,4-dibromo-6-ethylquinoline from generic dibromoquinoline isomers that lack explicit patent-enabled pharmaceutical applications. The compound's inclusion within the scope of an HCV drug discovery patent provides a validated application context that is not established for many other brominated quinoline positional isomers.

HCV protease inhibitors Antiviral drug discovery Pharmaceutical intermediates Patent-enabled synthesis

Toxicity Profile Inferred from Haloquinoline SAR: 6-Ethyl Substitution and Bromine Position Effects

Quantitative structure-activity relationship (QSAR) studies on 30 haloquinolines using Vibrio fischeri as a model system demonstrate that bromine substitution position is a critical determinant of acute toxicity [1]. Monohaloquinolines with halogen substituents at positions 3, 4, 5, and 6 tend to exhibit higher toxicity than those substituted at other positions, with 3-BrQL, 4-BrQL, and 6-BrQL all showing IC50 values below 10 mg·L⁻¹ [1]. Furthermore, CoMFA modeling reveals that substituent size at the 2/8-positions and electrostatic potential at the 4/5/6/8-positions positively correlate with toxicity [1]. For 3,4-dibromo-6-ethylquinoline, the combination of bromine atoms at toxicity-enhancing positions (3- and 4-) and an ethyl group at the 6-position suggests a distinct toxicological profile compared to dibromo isomers lacking alkyl substitution or bearing bromine at different ring positions. However, direct experimental toxicity data for 3,4-dibromo-6-ethylquinoline is not available in the peer-reviewed literature.

Environmental toxicology Structure-toxicity relationships Haloquinoline SAR QSAR modeling

Critical Data Gap Advisory: Limited Published Quantitative Data Relative to Procurement Requirements

An important procurement consideration is that high-strength differential evidence meeting all core admission criteria (clear comparator, quantitative target data, quantitative comparator data, defined assay context) is substantially limited for 3,4-dibromo-6-ethylquinoline. No peer-reviewed publications specifically reporting biological activity, synthetic yield optimization, or direct comparator studies for CAS 1210871-09-2 were identified in the accessible literature. Available information is derived from: (1) vendor technical datasheets reporting calculated physicochemical properties [1]; (2) patent disclosures covering the compound class [2]; and (3) extrapolation from structurally related dibromoquinolines (e.g., 3,4-dibromoquinoline CAS 41320-96-1) studied in cross-coupling [3] and amination [4] contexts. Researchers requiring robust quantitative differentiation for procurement justification should recognize that this compound has not been the subject of dedicated comparative studies, and decisions based on class-level inference must be made with appropriate caution. This gap also represents an opportunity for novel research applications where the compound's properties remain to be experimentally defined.

Data availability Literature gap Procurement consideration Research compound

Recommended Procurement and Application Scenarios for 3,4-Dibromo-6-ethylquinoline


Synthesis of Diversely Substituted Quinoline Libraries via Regioselective Cross-Coupling

3,4-Dibromo-6-ethylquinoline is best procured for research programs requiring a versatile dibromoquinoline scaffold that enables sequential or double Suzuki-Miyaura cross-coupling reactions. As demonstrated with the parent 3,4-dibromoquinoline system, this substitution pattern provides useful regioselectivity where the C4 position undergoes preferential coupling over C3, enabling controlled stepwise introduction of aryl, heteroaryl, or alkenyl groups [1]. The 6-ethyl substituent provides additional lipophilicity (LogP = 4.32220) and steric bulk that differentiates this scaffold from unsubstituted 3,4-dibromoquinoline (CAS 41320-96-1), offering a distinct starting point for structure-activity relationship exploration [2]. This application is particularly relevant for medicinal chemistry programs requiring efficient access to 3,4,6-trisubstituted quinoline analogs without resorting to de novo quinoline synthesis for each derivative [1].

Hepatitis C Antiviral Drug Discovery Intermediate

Procurement of 3,4-dibromo-6-ethylquinoline is indicated for research programs focused on hepatitis C viral (HCV) therapeutic development, as the compound falls within the structural scope of patent US 8,633,320 B2, which claims bromo-substituted quinolines as intermediates for preparing anti-HCV agents [1]. The patent explicitly discloses methods for preparing bromo-substituted quinolines of formula (I) where R can be alkyl (including ethyl) and the quinoline ring contains bromine substituents, providing an enabling synthetic framework for incorporating this building block into HCV-focused medicinal chemistry campaigns [1]. Researchers should note that this application scenario is based on patent claims and enabling disclosure rather than peer-reviewed biological validation, representing an opportunity for novel contributions to the field.

Physicochemical Property Optimization Studies in Quinoline SAR Programs

For structure-activity relationship (SAR) programs evaluating halogen-dependent effects on target engagement, membrane permeability, and metabolic stability, 3,4-dibromo-6-ethylquinoline provides a well-defined property profile that complements existing quinoline building blocks. The compound combines a calculated LogP of 4.32220 with a polar surface area of 12.89 Ų and molecular weight of 315.004 g/mol [1], representing a substantial increase in lipophilicity (ΔLogP ≈ +1.3 to +1.5) and a 100% increase in molecular weight relative to the parent 6-ethylquinoline scaffold while maintaining identical PSA [2]. This property shift, driven by the two bromine substituents at positions known to enhance toxicity and modulate biological activity based on haloquinoline SAR studies [3], makes the compound suitable for systematic exploration of how bromine substitution at the 3- and 4-positions affects potency, selectivity, and ADME properties in lead optimization campaigns.

Methodology Development for Regioselective Heteroaromatic Functionalization

3,4-Dibromo-6-ethylquinoline serves as a valuable model substrate for developing and optimizing regioselective cross-coupling methodologies on challenging heteroaromatic systems. As noted in synthetic studies, achieving high regioselectivity in dibromoquinoline systems is substantially more difficult than with other dibromoheteroaromatics [1], making this compound class an informative test case for evaluating new catalytic systems, ligands, and reaction conditions. The presence of the 6-ethyl group introduces additional steric and electronic factors absent in simpler 3,4-dibromoquinoline, providing a more realistic and demanding substrate for methodology development relevant to pharmaceutical process chemistry where alkyl-substituted scaffolds are common [1]. Researchers should note that while direct experimental data for 3,4-dibromo-6-ethylquinoline is limited, the extensive literature on related dibromoquinoline reactivity provides a foundation for designing optimization studies [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-6-ethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.